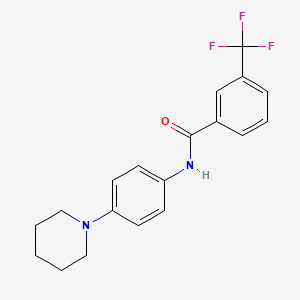

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide

Description

N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzene ring linked via a carboxamide group to a 4-piperidinophenyl moiety. This structural framework is common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety’s ability to cross the blood-brain barrier .

Properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHJFZHYFCHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves the following steps:

Formation of the Piperidine Derivative: The initial step involves the preparation of 4-piperidinophenylamine through the reaction of piperidine with a suitable phenyl halide under basic conditions.

Coupling Reaction: The 4-piperidinophenylamine is then coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the desired compound.

Industrial Production Methods

Industrial production of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to increase reaction efficiency and selectivity.

Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of trifluoromethyl-substituted compounds, including N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide. The introduction of the trifluoromethyl group has been shown to enhance the efficacy of compounds by improving their ability to inhibit cancer cell proliferation and induce apoptosis.

- Mechanism of Action : The compound may inhibit the NF-κB signaling pathway, which is critical in cancer cell survival and proliferation. By blocking this pathway, it can promote apoptosis in hepatoma cells, as evidenced by studies demonstrating that similar compounds effectively down-regulate Bcl-2 and up-regulate pro-apoptotic factors like Bax and C-caspase-3 .

Anti-Inflammatory Properties

The anti-inflammatory properties of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide are also noteworthy. Compounds with trifluoromethyl substitutions have been documented to exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Research Findings : In vitro studies have shown that these compounds can reduce inflammation markers by inhibiting the phosphorylation of IκBα and p65, thus preventing NF-κB translocation to the nucleus . This suggests a dual role in both cancer therapy and inflammation management.

Case Study 1: Hepatoma Cell Line Research

A study involving hepatoma cell lines demonstrated that N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide significantly reduced cell viability in a dose-dependent manner. The compound was tested against various concentrations, revealing promising results that suggest its potential as an anti-cancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, reinforcing its potential utility in treating inflammatory diseases .

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (10 µM) | 120 | 90 |

| Compound (25 µM) | 80 | 50 |

Mechanism of Action

The mechanism of action of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the phenyl ring or the carboxamide-linked moiety. Key examples include:

Key Observations :

- Piperidine vs. Sulfonyl/Phenylethynyl : The piperidine group in the target compound enhances solubility and CNS penetration compared to sulfonyl () or rigid alkyne-containing derivatives ().

- Trifluoromethyl Positioning : The meta-CF₃ substitution on the benzene ring (as in the target compound and flutolanil) improves steric and electronic interactions with hydrophobic binding pockets .

- Pharmacophore Diversity : While flutolanil’s benzamide structure is pesticidal, piperidine-containing analogues (e.g., CCG-100602) are more likely to interact with human enzymes or receptors due to their basicity .

Functional Group Impact on Properties

- Piperidine : Increases basicity (pKa ~8–10) and membrane permeability, critical for CNS drugs .

- Trifluoromethyl : Enhances lipophilicity (logP increase by ~0.5–1.0) and resistance to cytochrome P450 metabolism .

- Carboxamide : Facilitates hydrogen bonding with biological targets (e.g., serine proteases or neurotransmitter receptors) .

Biological Activity

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, with the CAS number 860609-08-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C19H19F3N2O

- Molecular Weight : 348.4 g/mol

- Structure : The compound features a piperidine moiety and a trifluoromethyl group, which are known to influence its biological activity significantly.

The biological activity of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is primarily attributed to its ability to interact with specific enzymatic pathways. Similar compounds have been shown to exhibit inhibition against cholinesterase enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases.

Enzyme Inhibition Studies

Research indicates that compounds with a trifluoromethyl group often demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide exhibited IC50 values for AChE ranging from 27.04 to 106.75 µM, indicating moderate potency against this target .

Antimicrobial Activity

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide has shown potential antimicrobial properties. In vitro studies demonstrated that compounds with similar structures exhibit significant effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broad spectrum of antimicrobial activity .

Cytotoxicity and Cell Viability

An important aspect of evaluating the safety profile of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide involves assessing its cytotoxicity. Studies have indicated that many derivatives do not exhibit cytotoxic effects on eukaryotic cell lines at concentrations up to 100 µM . This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

-

Inhibition of Cholinesterases :

- A study highlighted the inhibition of AChE and BuChE by hydrazone derivatives, where some compounds showed better inhibition than rivastigmine, a clinically used drug .

- The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency against cholinesterases.

- Antimicrobial Efficacy :

Data Summary Table

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Purpose | Critical Parameters |

|---|---|---|

| SC-XRD | Absolute configuration | Resolution <1.0 Å, R-factor <0.05 |

| ¹H NMR | Regiochemical purity | 500 MHz, DMSO-d₆ solvent |

| LC-MS/MS | Metabolic stability | LOD ≤1 ng/mL, matrix effects <15% |

Q. Table 2. Computational Tools for Target Interaction Studies

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Docking affinity | Binding energy (ΔG, kcal/mol) |

| GROMACS | MD simulations | RMSD <2.0 Å over 100 ns |

| SwissADME | ADMET profiling | Bioavailability score (0–1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.